molecular formula C14H12N4O5 B12749726 5-Hydroxy-2-(5-hydroxy-2-(hydroxymethyl)-4-pyrimidinyl)-7-methyl-4-benzoxazolecarboxamide CAS No. 107021-64-7

5-Hydroxy-2-(5-hydroxy-2-(hydroxymethyl)-4-pyrimidinyl)-7-methyl-4-benzoxazolecarboxamide

Cat. No.: B12749726
CAS No.: 107021-64-7
M. Wt: 316.27 g/mol
InChI Key: DPUXBYFNGWRIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Boxazomycin A undergoes various chemical reactions, primarily involving its functional groups. These reactions include:

    Oxidation: Boxazomycin A can undergo oxidation reactions, which may alter its antibacterial properties.

    Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its activity.

    Substitution: Substitution reactions involving Boxazomycin A can lead to the formation of analogs with different biological activities.

Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired modifications. Common reagents include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions are typically analogs of Boxazomycin A, which are studied for their structure-activity relationships and potential improvements in antibacterial activity.

Scientific Research Applications

Boxazomycin A has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying the synthesis and modification of antibiotics.

    Biology: Boxazomycin A is used to study bacterial resistance mechanisms and the inhibition of protein synthesis.

    Medicine: Its potent antibacterial properties make it a candidate for developing new antibiotics to combat drug-resistant bacterial infections.

    Industry: Boxazomycin A and its analogs are explored for their potential use in industrial applications, such as in the development of antibacterial coatings and materials.

Properties

CAS No.

107021-64-7

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

5-hydroxy-2-[5-hydroxy-2-(hydroxymethyl)pyrimidin-4-yl]-7-methyl-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C14H12N4O5/c1-5-2-6(20)9(13(15)22)11-12(5)23-14(18-11)10-7(21)3-16-8(4-19)17-10/h2-3,19-21H,4H2,1H3,(H2,15,22)

InChI Key

DPUXBYFNGWRIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC(=N2)C3=NC(=NC=C3O)CO)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.